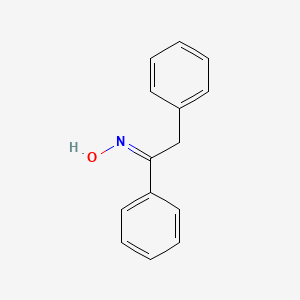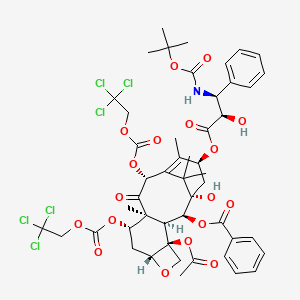
4-フェニルフェニルスルホン酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-Biphenylyl Sulfate Potassium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies related to neurotransmission and nociception.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Potassium;(4-phenylphenyl) sulfate, also known as 4-BiphenylylSulfatePotassiumSalt, is a complex compoundIt’s known that potassium, a component of this compound, is the major cation (positive ion) inside animal cells . It plays a crucial role in maintaining the membrane potential, which is critical for body functions such as neurotransmission, muscle contraction, and heart function .
Mode of Action
This is achieved through the balance between potassium and sodium ions, maintained by ion pumps in the cell membrane . The 4-phenylphenyl sulfate part of the compound is a salt of gut metabolite phenol sulfate, which is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .
生化学分析
Biochemical Properties
Potassium;(4-phenylphenyl) sulfate is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . It interacts with various enzymes, proteins, and other biomolecules, playing critical roles in the catalytic or electrochemical functions of the biomolecules in cells .
Cellular Effects
Potassium;(4-phenylphenyl) sulfate influences cell function by inducing reactive oxygen species (ROS) production and decreasing glutathione levels, rendering cells vulnerable to oxidative stress . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Potassium;(4-phenylphenyl) sulfate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Potassium;(4-phenylphenyl) sulfate is involved in sulfur assimilation pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Biphenylyl Sulfate Potassium Salt typically involves the sulfonation of 4-Phenylphenol. The reaction is carried out by reacting 4-Phenylphenol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The general reaction can be represented as follows:
[ \text{C}{12}\text{H}{10}\text{O} + \text{H}2\text{SO}4 \rightarrow \text{C}{12}\text{H}{9}\text{O}4\text{S} ] [ \text{C}{12}\text{H}{9}\text{O}4\text{S} + \text{KOH} \rightarrow \text{C}{12}\text{H}{9}\text{O}_4\text{S}\text{K} ]
Industrial Production Methods
Industrial production of 4-Biphenylyl Sulfate Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the controlled addition of sulfuric acid to 4-Phenylphenol under specific temperature and pressure conditions to ensure complete sulfonation. The resulting product is then neutralized with potassium hydroxide to obtain the potassium salt .
化学反応の分析
Types of Reactions
4-Biphenylyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 4-Phenylphenol.
Substitution: Formation of various substituted biphenyl derivatives.
類似化合物との比較
Similar Compounds
4-Phenylphenol: The parent compound of 4-Biphenylyl Sulfate Potassium Salt.
4-Biphenylol: Another derivative of 4-Phenylphenol with different functional groups.
Potassium Sulfate: A related compound used in various industrial applications.
Uniqueness
4-Biphenylyl Sulfate Potassium Salt is unique due to its specific sulfate group, which imparts distinct chemical and biological properties. Unlike its parent compound, 4-Phenylphenol, the sulfate group enhances its solubility and reactivity, making it more suitable for certain research and industrial applications .
特性
IUPAC Name |
potassium;(4-phenylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZWJPOJVBDEU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)


